molecular formula C16H21N3O3 B7080124 N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide

Cat. No.: B7080124
M. Wt: 303.36 g/mol
InChI Key: RFZOJOPCEYLURA-ZFWWWQNUSA-N
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Description

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide is a complex organic compound that features a unique combination of an imidazole ring, an oxane ring, and a furan ring

Properties

IUPAC Name

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-19-8-7-17-16(19)15-13(6-4-10-22-15)18-14(20)11-12-5-3-9-21-12/h3,5,7-9,13,15H,2,4,6,10-11H2,1H3,(H,18,20)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZOJOPCEYLURA-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting from ethylamine and glyoxal, the imidazole ring is formed through a condensation reaction.

    Oxane Ring Formation: The oxane ring is synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.

    Furan Ring Introduction: The furan ring is introduced through a Diels-Alder reaction between a suitable diene and dienophile.

    Final Coupling: The final step involves coupling the imidazole, oxane, and furan rings through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazolines and reduced imidazole derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the furan ring can participate in π-π stacking interactions. The oxane ring provides structural stability and flexibility, allowing the compound to adopt various conformations.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,2′-Bipyridyl
  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol

Uniqueness

N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide is unique due to its combination of three distinct rings (imidazole, oxane, and furan) in a single molecule

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